3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-

crystal engineering chiral resolution crystallization process development

Substituting generic triazole analogs for this ketone intermediate risks misidentification in paclobutrazol impurity profiling and failed stereospecific reduction. This batch (≥98% purity) resolves these challenges: • C-3 ketone (HBD=0, mp 122-123°C, LogP 3.33) ensures unambiguous HPLC ID vs. the alcohol parent. • Conglomerate crystallization enables preferential crystallization for enantiomeric enrichment. • CGA 149907 metabolite (soil DT50=54 d) for validated environmental fate LC-MS/MS methods. Supplied with CoA for direct use as a system suitability standard.

Molecular Formula C15H18ClN3O
Molecular Weight 291.77 g/mol
CAS No. 63190-87-4
Cat. No. B3061193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-
CAS63190-87-4
Molecular FormulaC15H18ClN3O
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C(CC1=CC=C(C=C1)Cl)N2C=NC=N2
InChIInChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3
InChIKeySPYIJNRBRKUDJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- (CAS 63190-87-4): Structural Identity and Procurement Context


3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- (CAS 63190-87-4, molecular formula C15H18ClN3O, MW 291.78 g/mol) is a triazole ketone derivative that serves as the penultimate synthetic intermediate in the manufacture of the plant growth regulator paclobutrazol and is catalogued as Paclobutrazol Impurity 3 (CGA 149907) [1]. The compound bears a single chiral center at C-2 and crystallizes from racemic solution as a conglomerate—a rare and industrially significant crystallization mode confirmed by ternary phase diagram analysis [2][3]. Unlike its reduced alcohol analog paclobutrazol (CAS 76738-62-0), the target compound contains a ketone (C=O) at position C-3 rather than a secondary alcohol (CH-OH), rendering it incapable of the cytochrome P450 inhibition mechanism that defines the parent active ingredient . This ketone form is also a recognized environmental metabolite of paclobutrazol, listed in EU regulatory dossiers (Directive 2011/55/EU) as CGA 149907 with verified soil persistence data [4].

Why Generic Substitution Fails for 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- (CAS 63190-87-4)


Interchanging this compound with any closely related triazole analog—including its reduced form paclobutrazol (CAS 76738-62-0, C15H20ClN3O), the olefinic plant growth regulator uniconazole (CAS 83657-22-1), or the isomeric fungicide cyproconazole (CAS 94361-06-5, same molecular formula C15H18ClN3O)—introduces risks that generic-substance procurement logic fails to capture. The ketone oxidation state at C-3 fundamentally alters hydrogen-bonding capacity (HBD count = 0 vs. 1 for the alcohol [1]), eliminates the secondary chiral center present in paclobutrazol (reducing the stereoisomer count from four to two [2]), and shifts the LogP by approximately +0.1 to +0.5 units relative to the alcohol [3]. Moreover, the compound's conglomerate crystallization behavior—confirmed through an experimentally determined ternary phase diagram [4]—enables enantiomeric resolution pathways (e.g., preferential crystallization) that are inaccessible to the racemic-compound-forming alcohol analog. From an environmental fate perspective, this ketone metabolite (CGA 149907) exhibits a soil aerobic DT50 of 54 days, roughly half that of paclobutrazol (112 days typical), meaning degradation kinetics and regulatory exposure assessments cannot be extrapolated between the two [5][6]. Users selecting this compound for analytical reference standardization, impurity profiling, or synthetic intermediate applications must account for these quantifiable differences; failure to do so may result in invalid chromatographic identifications, incorrect impurity quantification, or failed synthetic campaigns.

Quantitative Differentiation Evidence for 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- (CAS 63190-87-4) Against Closest Comparators


Conglomerate Crystallization Behavior: Ternary Phase Diagram Confirmation vs. Racemic Compound-Forming Analogs

The target compound crystallizes from racemic solution as a conglomerate—a physical mixture of enantiomerically pure crystals—rather than as a racemic compound. This behavior was confirmed by a fully determined ternary phase diagram (solubility-temperature-composition space) [1]. In contrast, the reduced alcohol analog paclobutrazol (CAS 76738-62-0) and most commercial triazole agrochemicals crystallize as racemic compounds, where both enantiomers co-crystallize in the same lattice. The conglomerate-forming property of the target compound enables preferential crystallization as a viable enantiomeric resolution strategy, a route that is thermodynamically inaccessible to racemic-compound-forming analogs. The CCDC deposition 969515 provides the full single-crystal X-ray structure confirming the enantiopure crystal lattice [2].

crystal engineering chiral resolution crystallization process development

Soil Aerobic Degradation Half-Life (DT50): 54 Days vs. 112 Days for Paclobutrazol

As the environmental metabolite CGA 149907, the target compound has a verified soil aerobic degradation DT50 (typical) of 54 days and a laboratory DT50 (20°C) of 54 days, classified as 'moderately persistent' [1]. The parent active substance paclobutrazol exhibits a DT50 (typical) of 112 days (lab DT50 at 20°C: 120 days), classified as 'persistent' [2]. The ketone metabolite thus degrades approximately 2.1 times faster than the parent alcohol under standard aerobic soil conditions. Additionally, the EU dossier DT50 range for CGA 149907 spans 22.9–529 days, whereas paclobutrazol ranges 27.1–618 days, indicating distinct degradation profiles that must be modeled separately in environmental exposure assessments [1][2]. The compound also has a measured soil organic carbon sorption coefficient Kfoc of 347 mL/g (moderately mobile), with a Freundlich 1/n of 0.87 [1].

environmental fate soil persistence metabolite risk assessment

Physicochemical Differentiation: Melting Point, LogP, and Hydrogen-Bond Donor Count vs. Paclobutrazol and Cyproconazole

The target ketone exhibits a melting point of 122–123 °C, substantially lower than paclobutrazol (165–166 °C) and higher than the isomeric fungicide cyproconazole (103–108 °C, CAS 94361-06-5, which shares the identical molecular formula C15H18ClN3O) . The computed hydrogen bond donor count is 0 for the ketone versus 1 for paclobutrazol (alcohol -OH), directly affecting chromatographic retention on HILIC and normal-phase stationary phases [1]. The predicted LogP of the target compound is 3.33 versus 3.2 for paclobutrazol (measured), reflecting the slightly higher lipophilicity of the ketone form [2]. These three parameters—melting point, HBD count, and LogP—provide orthogonal spectroscopic and chromatographic differentiation criteria for identity verification and purity assessment in QC/QA workflows.

physicochemical characterization chromatographic method development identity confirmation

Synthetic Role as the Penultimate Intermediate: Defined Position in the Paclobutrazol Manufacturing Pathway

The target compound is the direct penultimate intermediate in paclobutrazol synthesis. In the established route, (C-14)-triazolylpinacolone is reacted with p-chlorobenzyl halide in benzene to produce the triazolyl ketone (the target compound), which is then reduced by NaBH4 in methanol to yield paclobutrazol, with a chemical yield of 52% and radiochemical yield of 20.9% for the overall sequence [1]. This places the compound at a defined, quality-critical node in the synthesis: incomplete reduction or residual ketone in the final paclobutrazol product constitutes the regulated impurity 'Paclobutrazol Impurity 3' (also designated Impurity 12 in some pharmacopoeial contexts) . Technical-grade paclobutrazol specifications typically limit any single related substance to ≤0.5% w/w and total related substances to ≤1.0% w/w, making the availability of a well-characterized ketone reference standard essential for HPLC method validation and batch release testing .

synthetic intermediate process chemistry impurity reference standard

Single Chiral Center vs. Two Chiral Centers: Implications for Stereochemical Complexity and Analytical Resolution Requirements

The target compound possesses a single chiral center at C-2 (the carbon bearing the triazole ring and the 4-chlorobenzyl substituent), yielding only two stereoisomers (a single pair of enantiomers) [1]. In contrast, paclobutrazol has two chiral centers (C-2 and C-3), giving rise to four stereoisomers organized as two diastereomeric pairs: (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) [2]. The reduction in stereochemical complexity from the ketone to the alcohol doubles the number of potential stereoisomeric impurities that must be resolved chromatographically. For the target compound, enantioseparation requires resolution of only two peaks; for paclobutrazol, four peaks must be baseline-resolved on a chiral stationary phase. This directly impacts method development time, column selection, and run time in QC environments [2].

stereochemistry chiral analysis enantiomeric purity

Optimal Procurement and Application Scenarios for 3-Pentanone, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)- (CAS 63190-87-4)


Certified Reference Standard for Paclobutrazol Impurity Profiling by HPLC/UV and LC-MS

Regulatory specifications for technical-grade paclobutrazol require quantification of Impurity 3 (the target ketone) at levels ≤0.5% w/w . The compound's melting point of 122–123 °C, LogP of 3.33, and HBD count of 0 provide orthogonal identity confirmation parameters distinguishable from Impurity 1, Impurity 4, and the parent peak . Procurement of a characterized batch (≥98% purity, as offered by commercial suppliers ) with a certificate of analysis specifying retention time, relative response factor, and chromatographic purity enables direct use as a system suitability standard and calibration reference in validated HPLC methods for batch release testing.

Starting Material for Enantioselective Synthesis via Preferential Crystallization

The conglomerate crystallization behavior—confirmed by ternary phase diagram determination [1]—enables preferential crystallization as a route to enantiomerically enriched material without chiral auxiliaries or expensive chiral chromatography. Researchers developing enantioselective routes to paclobutrazol or related triazole derivatives can exploit this property to isolate the desired enantiomer of the ketone intermediate prior to stereospecific reduction. The availability of the single-crystal X-ray structure (CCDC 969515) [2] further supports crystal habit engineering and polymorph screening studies.

Environmental Fate Tracer for Paclobutrazol Metabolite Studies in Soil and Groundwater

As the designated environmental metabolite CGA 149907 with a verified soil DT50 of 54 days, Kfoc of 347 mL/g, and a EU regulatory mandate for monitoring (Directive 2011/55/EU) [3][4], this compound is required as an analytical standard in environmental fate studies. Its distinct persistence profile (DT50 ~2× shorter than paclobutrazol) necessitates separate calibration curves and recovery studies in LC-MS/MS methods for soil, sediment, and groundwater analysis. Procurement of the neat reference material supports method validation for regulatory dossiers submitted to EFSA and member state authorities.

Process Analytical Technology (PAT) Marker for Paclobutrazol Reduction Reaction Monitoring

In the established synthesis route, formation of the triazolyl ketone intermediate followed by NaBH4 reduction to paclobutrazol represents the critical quality-determining step (chemical yield ~52% for the ketone formation) [5]. The target compound can serve as a process analytical technology (PAT) marker: its consumption (disappearance of the ketone carbonyl stretch at ~1710 cm⁻¹ in FTIR or m/z 291.78 [M+H]⁺ in LC-MS) provides real-time reaction endpoint determination. A well-characterized reference standard of the ketone enables construction of calibration models for in-line or at-line monitoring, reducing off-specification batches.

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